molecular formula C11H17N3O B2563672 2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine CAS No. 2327007-84-9

2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine

Cat. No.: B2563672
CAS No.: 2327007-84-9
M. Wt: 207.277
InChI Key: JFOUFQRPLXDOLZ-UHFFFAOYSA-N
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Description

2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The piperidine ring can be introduced through a subsequent reaction with a suitable piperidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-1-(1H-pyrazole-3-carbonyl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, along with the dimethyl substitutions. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-3-5-9(2)14(8)11(15)10-6-7-12-13-10/h6-9H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOUFQRPLXDOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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